molecular formula C18H11F5N2OS B10954912 [1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone

[1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone

Cat. No.: B10954912
M. Wt: 398.4 g/mol
InChI Key: VHNHBGKJCMVHOY-UHFFFAOYSA-N
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Description

1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including an amino group, trifluoromethyl group, and difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclopentadiene derivative, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. It may have applications in treating diseases by targeting specific molecular pathways .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H11F5N2OS

Molecular Weight

398.4 g/mol

IUPAC Name

[3-amino-8-(trifluoromethyl)-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraen-4-yl]-(2,4-difluorophenyl)methanone

InChI

InChI=1S/C18H11F5N2OS/c19-7-4-5-10(11(20)6-7)14(26)15-13(24)12-8-2-1-3-9(8)16(18(21,22)23)25-17(12)27-15/h4-6H,1-3,24H2

InChI Key

VHNHBGKJCMVHOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C(=C(S3)C(=O)C4=C(C=C(C=C4)F)F)N)C(F)(F)F

Origin of Product

United States

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